molecular formula C10H17N3O B6282634 rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, cis CAS No. 2307782-49-4

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, cis

Cat. No. B6282634
CAS RN: 2307782-49-4
M. Wt: 195.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, cis” is a chiral compound as indicated by the (1R,2S) notation. It contains a cyclopentane ring, an amine group, and a pyrazole ring which is a five-membered aromatic heterocycle with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentane ring, the amine group, and the pyrazole ring. The “rac-” prefix indicates that the compound is racemic, i.e., it contains equal amounts of left and right-handed enantiomers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The amine group might participate in reactions such as acid-base reactions, alkylation, acylation, etc. The pyrazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in it. For example, the presence of the amine group might make the compound basic. The compound might be soluble in polar solvents due to the presence of the polar amine group and the aromatic pyrazole ring .

Safety and Hazards

Without specific safety data for this compound, general safety guidelines for handling chemicals should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its reactivity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, cis involves the conversion of a cyclopentanone derivative to the desired amine product through a series of reactions.", "Starting Materials": [ "Cyclopentanone", "1-Ethyl-1H-pyrazole-4-carboxylic acid", "Thionyl chloride", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethylamine" ], "Reaction": [ "Step 1: Conversion of cyclopentanone to cyclopentanone oxime using hydroxylamine hydrochloride and sodium acetate", "Step 2: Conversion of cyclopentanone oxime to cyclopentanone oxime ester using ethyl chloroformate", "Step 3: Conversion of cyclopentanone oxime ester to cyclopentanone oxime ether using sodium hydride and 1-ethyl-1H-pyrazole-4-carboxylic acid", "Step 4: Conversion of cyclopentanone oxime ether to cyclopentanone oxime ether chloride using thionyl chloride", "Step 5: Conversion of cyclopentanone oxime ether chloride to cyclopentanone oxime ether azide using sodium azide", "Step 6: Reduction of cyclopentanone oxime ether azide to cyclopentanone oxime ether amine using sodium borohydride", "Step 7: Conversion of cyclopentanone oxime ether amine to rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, cis using hydrochloric acid and sodium hydroxide followed by reaction with ethylamine" ] }

CAS RN

2307782-49-4

Product Name

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, cis

Molecular Formula

C10H17N3O

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.